molecular formula C19H22ClN3O B2684195 N-(3-Chloro-4-methylphenyl)(4-benzylpiperazinyl)formamide CAS No. 853319-21-8

N-(3-Chloro-4-methylphenyl)(4-benzylpiperazinyl)formamide

Cat. No. B2684195
CAS RN: 853319-21-8
M. Wt: 343.86
InChI Key: WTXNDOWVNXQLLQ-UHFFFAOYSA-N
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Description

“N-(3-Chloro-4-methylphenyl)(4-benzylpiperazinyl)formamide” is a chemical compound with the linear formula C19H22ClN3O . It is a complex organic molecule that falls under the category of amides .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Molecular Structure Analysis

The compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .

Scientific Research Applications

Chemistry and Biological Activity

Formamide derivatives, including formamidines, have been recognized for their novel range of biological activities and unique modes of action, especially in the context of pesticides. For example, chlordimeform and amitraz are formamidine pesticides known for their acaricide-insecticide properties. They exhibit a broad toxic action against spider mites, ticks, and certain insects, including effects like direct lethality, excitant-repellant behaviors, and chemosterilization. These compounds are also characterized by their chemical stability and specific metabolism pathways, such as possible activation by N-demethylation in vivo, which varies across species (Hollingworth, 1976).

Catalytic Applications

Formamide derivatives have found use as catalysts in various chemical reactions. L-Pipecolinic acid derived formamides, for example, have been developed as highly efficient and enantioselective Lewis basic organocatalysts for the reduction of N-aryl imines, demonstrating high yields and enantioselectivities under mild conditions. These catalysts enable a broad range of substrate applications, highlighting the versatility of formamide derivatives in synthetic chemistry (Wang et al., 2006).

Pharmaceutical Research

In pharmaceutical research, formamide derivatives have been explored for their potential in drug development. For instance, the study of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, reveals the therapeutic promise of formamide derivatives in cancer treatment. MGCD0103 selectively inhibits certain HDACs, demonstrating significant antitumor activity and highlighting the potential of formamide derivatives in developing new anticancer drugs (Zhou et al., 2008).

Future Directions

The future directions for the study of “N-(3-Chloro-4-methylphenyl)(4-benzylpiperazinyl)formamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the importance of heterocyclic chemistry and the potential of oxazine derivatives in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .

properties

IUPAC Name

4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15-7-8-17(13-18(15)20)21-19(24)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXNDOWVNXQLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide

CAS RN

853319-21-8
Record name 4-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE
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